N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c21-15(10-3-5-22-8-10)16-7-14-18-17-13-2-1-12(19-20(13)14)11-4-6-23-9-11/h1-6,8-9H,7H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVGZCUBOQNTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of hydrazine derivatives with appropriate diketones or β-diketones under acidic conditions[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophenyl boronic acid and a suitable halide precursor[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and improving yield[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: Biologically, N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide has shown potential as an enzyme inhibitor[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. It can be used in studies related to enzyme kinetics and inhibition mechanisms.
Medicine: In the medical field, this compound has been investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable asset in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. The compound may bind to enzyme active sites, inhibiting their activity, or interact with receptors to modulate biological processes. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below highlights structural and functional differences between the target compound and selected analogs:
*Estimated LogP values based on structural analogs.
Key Observations
Core Structure Variations
- Triazolo-Pyridazine vs. Triazolo-Pyrazine (Compound A) :
The pyridazine core (target compound) has two adjacent nitrogen atoms, enhancing electron-deficient character compared to the pyrazine core (Compound A). This may improve interactions with polar residues in enzymatic pockets . - Triazolo-Pyridazine vs. Oxazolo-Pyridine (Compound B) :
The oxazolo-pyridine core (Compound B) lacks the triazole ring, reducing hydrogen-bonding capacity. This correlates with Compound B’s lower solubility and uncharacterized bioactivity .
Substituent Effects
- Thiophene vs. Furan :
The target’s 6-thiophen-3-yl group offers higher electron density and sulfur-mediated hydrophobic interactions compared to Compound B’s 6-furan-2-yl substituent. - Carboxamide vs.
Biological Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various biological targets, particularly in cancer research.
Chemical Structure and Synthesis
The compound features a complex structure comprising a triazolo-pyridazine core, a thiophene ring, and a furan-3-carboxamide moiety. The synthesis typically involves multiple steps, including cyclization reactions and the use of specific precursors to construct the triazolo[4,3-b]pyridazine core. The synthetic route may also involve optimization of reaction conditions to enhance yield and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to effects such as:
- Inhibition of Kinases : Similar compounds have shown inhibitory activity against c-Met kinase, which is implicated in cancer progression. For instance, derivatives of triazolo-pyridazine have demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values in the low micromolar range .
- Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells. For example, one study reported that a closely related compound induced late apoptosis in A549 cells and caused cell cycle arrest at the G0/G1 phase .
In Vitro Studies
The biological activity of this compound has been evaluated through various in vitro assays. The following table summarizes key findings from studies involving similar compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | c-Met inhibition |
| 12e | MCF-7 | 1.23 ± 0.18 | c-Met inhibition |
| 12e | HeLa | 2.73 ± 0.33 | c-Met inhibition |
These results suggest that compounds with similar structures may exhibit potent anticancer properties through targeted inhibition of key signaling pathways.
Case Studies
Several studies have reported on the biological evaluation of triazolo-pyridazine derivatives:
- Cytotoxicity Assays : In a comparative study assessing various derivatives against cancer cell lines, several compounds exhibited moderate to high cytotoxicity with IC50 values below 5 μM considered significant .
- Apoptosis Induction : Detailed analyses using acridine orange staining demonstrated that certain derivatives could significantly induce apoptosis in cancer cells, reinforcing their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
